
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and various substituents including an ethyl group, trimethyl groups, and a nitrophenyl group. The specific stereochemistry indicated by (4R,5R,6S) denotes the spatial arrangement of these groups, which can significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a dioxane ring precursor, which is then functionalized through a series of reactions to introduce the ethyl, trimethyl, and nitrophenyl groups. Key steps may include:
Alkylation: Introduction of the ethyl group using an alkyl halide and a strong base.
Nitration: Introduction of the nitro group on the phenyl ring using a nitrating agent such as nitric acid.
Methylation: Introduction of the trimethyl groups using methylating agents like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing these synthetic steps for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl and trimethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or other electrophiles/nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane is used as a model compound to study stereochemistry and reaction mechanisms. Its unique structure makes it an interesting subject for exploring the effects of stereochemistry on reactivity and product formation.
Biology and Medicine
In biology and medicine, this compound can be used as a precursor for synthesizing more complex molecules with potential pharmaceutical applications. The nitrophenyl group, in particular, is a common motif in drug design due to its ability to interact with biological targets.
Industry
In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-aminophenyl)-1,3-dioxane: Similar structure but with an amino group instead of a nitro group.
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-methylphenyl)-1,3-dioxane: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane makes it unique compared to its analogs
Propiedades
Número CAS |
918799-09-4 |
|---|---|
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane |
InChI |
InChI=1S/C15H21NO4/c1-5-13-10(2)14(20-15(3,4)19-13)11-6-8-12(9-7-11)16(17)18/h6-10,13-14H,5H2,1-4H3/t10-,13-,14+/m1/s1 |
Clave InChI |
OTRFVKWQQAVPHU-HONMWMINSA-N |
SMILES isomérico |
CC[C@@H]1[C@H]([C@H](OC(O1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES canónico |
CCC1C(C(OC(O1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


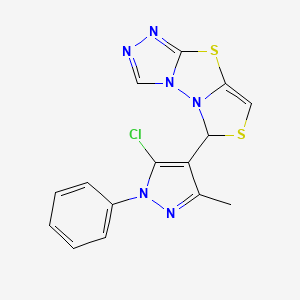
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)
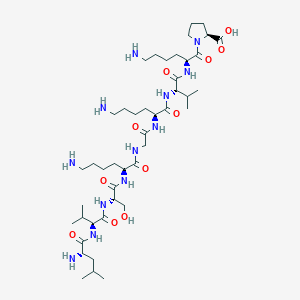
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B15174481.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)
![2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B15174484.png)
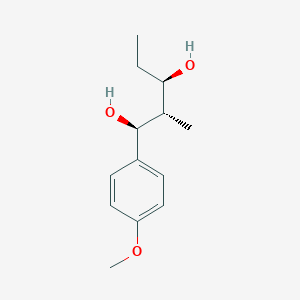
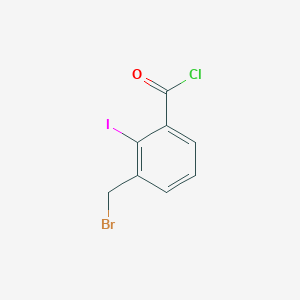
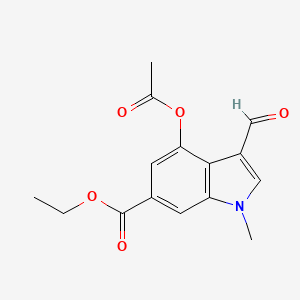
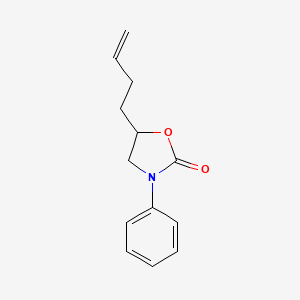
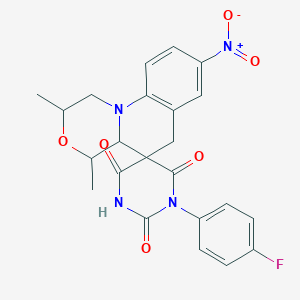
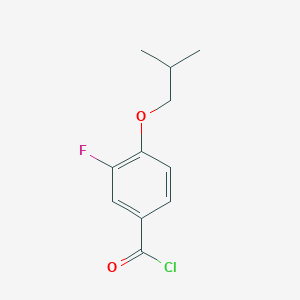
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)

